molecular formula C17H19ClN2O2S B2992414 N-(5-chloro-2-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396879-10-9

N-(5-chloro-2-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No. B2992414
CAS RN: 1396879-10-9
M. Wt: 350.86
InChI Key: IRKZKKJEKKIUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as 'CTPP' and has been found to exhibit potent biological activity.

Scientific Research Applications

Comprehensive Analysis of N-(5-chloro-2-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide Applications:

Anticancer Applications

Piperidine derivatives have been reported to exhibit anticancer properties. Given the structural similarity, N-(5-chloro-2-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide may also be explored for its potential in cancer treatment protocols, particularly in targeted therapies where specific cancer cell lines are affected by the compound’s pharmacological activity .

Antihypertensive Effects

The antihypertensive effects of piperidine derivatives make them candidates for cardiovascular disease treatment. Research could focus on how N-(5-chloro-2-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide affects blood pressure regulation and vascular tension .

Antiulcer Activity

Piperidine compounds have shown antiulcer effects, suggesting that this compound could be beneficial in gastrointestinal research, particularly in understanding and treating peptic ulcers .

Antimicrobial Properties

The antimicrobial properties of piperidine derivatives indicate that N-(5-chloro-2-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide could be useful in developing new antibiotics or antifungal agents .

Synthesis of Organic Compounds

Due to the versatile reactivity of the piperidine ring, derivatives like N-(5-chloro-2-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide can serve as building blocks in the synthesis of a variety of organic compounds, potentially leading to new materials or drugs .

Drug Design and Development

Piperidine derivatives are crucial fragments in drug design. This compound could be investigated for its role in the development of new pharmacological agents, considering its unique structure and potential reactivity .

Neurological Research

Given that many piperidine derivatives interact with neurological pathways, there’s a possibility that this compound could contribute to research on neurodegenerative diseases or as a component in psychoactive drugs .

Analgesic Properties

Some piperidine derivatives have been used as analgesics. Research into N-(5-chloro-2-methoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide might uncover new pain management solutions .

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c1-22-16-3-2-14(18)10-15(16)19-17(21)20-7-4-12(5-8-20)13-6-9-23-11-13/h2-3,6,9-12H,4-5,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKZKKJEKKIUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.